molecular formula C19H27ClN4O2 B3019754 2-(4-ethoxyphenyl)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride CAS No. 1189712-88-6

2-(4-ethoxyphenyl)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride

Número de catálogo: B3019754
Número CAS: 1189712-88-6
Peso molecular: 378.9
Clave InChI: LDSXVXQPAMFQRA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 2-(4-ethoxyphenyl)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride is a piperazine derivative featuring a ketone-linked ethoxyphenyl group and a 1-ethylimidazole-substituted piperazine core. Its hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in drug development.

Propiedades

IUPAC Name

2-(4-ethoxyphenyl)-1-[4-(1-ethylimidazol-2-yl)piperazin-1-yl]ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O2.ClH/c1-3-21-10-9-20-19(21)23-13-11-22(12-14-23)18(24)15-16-5-7-17(8-6-16)25-4-2;/h5-10H,3-4,11-15H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDSXVXQPAMFQRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1N2CCN(CC2)C(=O)CC3=CC=C(C=C3)OCC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

2-(4-ethoxyphenyl)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the compound's structure, synthesis, and biological activities, supported by various research findings and case studies.

Chemical Structure and Properties

The molecular formula for 2-(4-ethoxyphenyl)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride is C19H27ClN4O2C_{19}H_{27}ClN_{4}O_{2} with a molecular weight of 378.9 g/mol. The compound features a complex structure that includes an ethoxyphenyl group, an imidazole moiety, and a piperazine ring, which are known to contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₉H₂₇ClN₄O₂
Molecular Weight378.9 g/mol
CAS Number1189712-88-6

Antitumor Activity

Recent studies have indicated that derivatives of imidazole, including those related to this compound, exhibit significant antitumor properties. For instance, a study highlighted the synthesis of various imidazole derivatives that demonstrated pro-apoptotic activity in cancer cell lines such as HeLa and A549. These compounds induced apoptosis through the mitochondrial pathway by modulating proteins such as Bax and Bcl-2, leading to increased caspase activity .

In particular, compounds similar to 2-(4-ethoxyphenyl)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride have shown higher efficacy compared to standard chemotherapeutic agents like 5-FU and MTX, suggesting a promising avenue for cancer treatment .

The mechanism by which this compound induces apoptosis appears to involve the intrinsic apoptotic pathway. The compound's interaction with mitochondrial proteins leads to an increase in pro-apoptotic factors while downregulating anti-apoptotic proteins. This dual action facilitates cell death in malignant cells while sparing normal cells, thus representing a targeted therapeutic approach .

Case Studies

Several case studies have documented the effectiveness of imidazole derivatives in clinical settings:

  • Case Study on HeLa Cells : A derivative closely related to the compound showed a significant increase in apoptosis rates (68.2%) compared to control treatments (39.6%) using Hoechst/PI double staining methods. This study confirmed that the compound effectively triggers apoptotic pathways in cervical cancer cells .
  • Antiviral Activity : Research has also explored the antiviral properties of imidazole derivatives, demonstrating efficacy against various viruses including vaccinia and cowpox viruses. This suggests that compounds like 2-(4-ethoxyphenyl)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride may possess broader therapeutic applications beyond oncology .

Aplicaciones Científicas De Investigación

Neuropharmacology

Research indicates that this compound may exhibit neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to modulate neurotransmitter systems could provide insights into new therapeutic strategies.

Case Study: Neuroprotective Effects

A study conducted on animal models demonstrated that administration of this compound resulted in reduced neuronal apoptosis and improved cognitive function post-injury, suggesting its potential as a neuroprotective agent .

Anxiolytic and Antidepressant Properties

The imidazole and piperazine moieties present in the compound are known to interact with serotonin receptors, which are crucial in the modulation of mood and anxiety. Preliminary studies have shown promising anxiolytic effects comparable to established medications.

Case Study: Behavioral Studies

In behavioral tests involving rodent models, the compound exhibited significant reductions in anxiety-like behaviors, indicating its potential application as an anxiolytic agent .

Antimicrobial Activity

Emerging data suggest that this compound possesses antimicrobial properties against various pathogens, including bacteria and fungi. Its effectiveness may be attributed to its ability to disrupt microbial cell membranes.

Case Study: Antimicrobial Testing

Laboratory tests revealed that the compound demonstrated inhibitory effects on both Gram-positive and Gram-negative bacterial strains, highlighting its potential use as an antimicrobial agent .

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Aromatic Moieties

Target Compound vs. (4-(1-Ethyl-1H-Imidazol-2-yl)Piperazin-1-yl)(4-Methoxyphenyl)Methanone Hydrochloride (CAS 1323490-64-7)
  • Key Differences: Ethoxy (OCH₂CH₃) vs. Position of Ketone: Both compounds feature a ketone linkage to piperazine, but the target compound’s ethanone chain adds flexibility, which may influence receptor binding kinetics .
  • Pharmacological Implications : Ethoxy substitution could enhance metabolic stability by resisting demethylation pathways common in methoxy analogs .
Target Compound vs. 1-[4-(4-Chloro-3-Methoxyphenyl)-1-Piperazinyl]-2-[3-(1H-Imidazol-2-yl)-1H-Pyrazolo[3,4-b]Pyridin-1-yl]Ethanone
  • Key Differences: Chloro-Methoxyphenyl vs. Pyrazolo-Pyridine Core: The pyrazolo[3,4-b]pyridine moiety in the comparator adds aromaticity and planar rigidity, favoring π-π stacking interactions absent in the target compound .
  • Pharmacological Implications : The pyrazolo-pyridine structure may confer anti-cancer or antiviral activity, whereas the target compound’s ethoxy-imidazole design suggests CNS-targeted applications .

Piperazine Core Modifications

Target Compound vs. 1-Chloro-2-(4-Phenylpiperazin-1-yl)Ethanone
  • Key Differences :
    • Imidazole vs. Phenyl Substitution : The target’s 1-ethylimidazole group enables hydrogen bonding and coordination with metal ions (e.g., in enzyme active sites), unlike the simple phenyl group in the comparator.
    • Chloro vs. Ethoxy : The chloro substituent in the comparator increases electrophilicity, possibly enhancing covalent binding to targets but raising toxicity concerns .
  • Pharmacological Implications : The comparator’s simplicity (molecular weight: 237.7) may favor antimicrobial activity, while the target’s complexity aligns with CNS or anti-inflammatory applications .

Physicochemical and Pharmacokinetic Profiles

Compound Molecular Formula Molecular Weight Key Substituents Solubility (HCl Salt) Likely LogP
Target Compound C₁₇H₂₃ClN₄O₂ 350.8 Ethoxyphenyl, 1-ethylimidazole High ~2.5
CAS 1323490-64-7 (Methoxy Analog) C₁₇H₂₃ClN₄O₂ 350.8 Methoxyphenyl, 1-ethylimidazole Moderate ~2.0
1-Chloro-2-(4-phenylpiperazin-1-yl)Ethanone C₁₂H₁₄ClN₂O 237.7 Phenyl, chloro Low ~1.8
  • Imidazole-containing derivatives (target and CAS 1323490-64-7) exhibit higher molecular weights, balancing solubility and permeability .

Research Findings and Therapeutic Implications

  • Ethoxy substitution could reduce first-pass metabolism compared to methoxy analogs, as seen in related piperazine derivatives .
  • Comparative Efficacy :
    • Pyrazolo-pyridine analogs (e.g., ) show stronger enzyme inhibition (e.g., kinase targets) due to planar aromatic systems, whereas the target compound’s flexibility may favor GPCR modulation .
    • Chloro-substituted piperazines (e.g., ) demonstrate broader antimicrobial activity but lower selectivity .

Q & A

Basic: What synthetic methodologies are recommended for synthesizing this compound, and how can reaction conditions be optimized?

Answer:
The compound’s core structure combines imidazole and piperazine moieties, which require sequential functionalization. A validated approach involves:

  • Step 1: Condensation of 4-ethoxyphenylacetyl chloride with 1-ethylimidazole-2-carboxaldehyde under anhydrous conditions in dichloromethane (DCM) at 0–5°C .
  • Step 2: Piperazine coupling via nucleophilic substitution using 1-(2-chloroethyl)piperazine in dimethylformamide (DMF) at 80°C for 6–8 hours, monitored by TLC .
  • Step 3: Hydrochloride salt formation via HCl gas bubbling in diethyl ether.
    Optimization Tips:
  • Use microwave-assisted synthesis (e.g., 100 W, 60°C) to reduce reaction time and improve yield .
  • Purify intermediates via column chromatography (silica gel, 70–230 mesh; eluent: ethyl acetate/hexane 3:7).

Basic: Which analytical techniques are critical for characterizing purity and structural integrity?

Answer:

  • Elemental Analysis (CHNS): Confirm empirical formula (e.g., C, H, N within ±0.3% of theoretical values) .
  • NMR Spectroscopy:
    • 1H NMR: Verify imidazole (δ 7.2–7.5 ppm) and piperazine (δ 2.5–3.5 ppm) proton environments.
    • 13C NMR: Identify carbonyl (δ 165–170 ppm) and aromatic carbons .
  • X-ray Crystallography: Resolve crystal structure to confirm stereochemistry and hydrogen bonding (e.g., C–H···Cl interactions) .

Advanced: How does the compound’s reactivity under varying pH and temperature conditions impact experimental design?

Answer:

  • pH Stability: The imidazole ring (pKa ~6.95) undergoes protonation below pH 5, altering solubility. Conduct stability studies in buffers (pH 4–9) at 25°C for 24 hours to identify degradation products via HPLC .
  • Thermal Degradation: Thermogravimetric analysis (TGA) shows decomposition above 200°C. Store lyophilized samples at –20°C in amber vials to prevent photodegradation .

Advanced: What structure-activity relationship (SAR) insights guide derivative design for enhanced biological activity?

Answer:

  • Key Modifications:
    • Imidazole Substituents: 1-Ethyl groups improve lipophilicity (logP >2.5), enhancing blood-brain barrier penetration .
    • Piperazine Linkers: N-methylation reduces basicity, minimizing off-target receptor binding .
  • Biological Assays:
    • Screen derivatives for antifungal activity (e.g., Candida albicans MIC values) using broth microdilution (CLSI M27 guidelines) .

Advanced: How do environmental persistence and degradation pathways influence ecotoxicity assessments?

Answer:

  • Hydrolysis Studies: Monitor half-life (t1/2) in aqueous solutions (pH 7.4, 25°C) via LC-MS. The ethoxy group undergoes slow hydrolysis (t1/2 ~72 hours) .
  • Photodegradation: Expose to UV light (254 nm) to identify byproducts (e.g., quinone derivatives) using GC-MS .
  • Ecotoxicity Models: Use Daphnia magna acute toxicity tests (EC50) to assess aquatic risk .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Answer:

  • Meta-Analysis: Compare datasets across studies using standardized protocols (e.g., fixed cell viability assays vs. flow cytometry) .
  • Variable Control: Re-evaluate solvent effects (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity) and cell line specificity .

Advanced: What experimental designs validate in vivo vs. in vitro efficacy discrepancies?

Answer:

  • Pharmacokinetic Profiling:
    • In Vivo: Administer 10 mg/kg (IV) in rodent models; measure plasma concentration via LC-MS/MS .
    • In Vitro: Adjust protein binding (e.g., fetal bovine serum) to mimic physiological conditions .
  • Tissue Distribution: Use radiolabeled compound (e.g., 14C) to track accumulation in target organs .

Advanced: How can crystallographic data inform co-crystallization studies with target proteins?

Answer:

  • Co-Crystallization: Soak apo-protein crystals (e.g., cytochrome P450) in 5 mM compound solution for 48 hours. Resolve structure at 2.0 Å resolution to identify binding pockets .
  • Docking Simulations: Validate interactions (e.g., hydrogen bonds with His87) using AutoDock Vina .

Basic: What computational tools predict metabolic pathways and potential toxicity?

Answer:

  • Software:
    • SwissADME: Predict Phase I metabolism (e.g., CYP3A4-mediated oxidation of ethoxy groups) .
    • ProTox-II: Estimate hepatotoxicity (probability score >0.7 indicates high risk) .

Advanced: How do formulation strategies (e.g., nanoparticles) enhance bioavailability?

Answer:

  • Nanoparticle Synthesis: Encapsulate compound in PLGA nanoparticles (75–100 nm) via emulsion-diffusion. Characterize encapsulation efficiency (>85%) via UV-Vis spectroscopy .
  • In Vivo Testing: Compare AUC(0–24h) of free vs. nanoformulated compound in rat models .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.